BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)piperidine

Exit-vector geometry Scaffold diversity Structure‑based design

3-(1H‑imidazol‑1‑yl)piperidine (CAS 867007‑94‑1) is a tertiary amine heterocycle comprising a piperidine ring N‑substituted at the 3‑position with an imidazole moiety. Its empirical formula is C₈H₁₃N₃ and its molecular weight is 151.21 g mol⁻¹.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 867007-94-1
Cat. No. B1392864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)piperidine
CAS867007-94-1
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C=CN=C2
InChIInChI=1S/C8H13N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h4-5,7-9H,1-3,6H2
InChIKeyUYOZDXASYOYYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-1-yl)piperidine (CAS 867007-94-1) Procurement‑Grade Heterocyclic Building Block: Core Properties and Sourcing Profile


3-(1H‑imidazol‑1‑yl)piperidine (CAS 867007‑94‑1) is a tertiary amine heterocycle comprising a piperidine ring N‑substituted at the 3‑position with an imidazole moiety. Its empirical formula is C₈H₁₃N₃ and its molecular weight is 151.21 g mol⁻¹ [1]. The compound is commercially distributed as a free base (≥95 % purity) by major screening‑collection suppliers and is typically provided as a powder stored at room temperature . This scaffold is recognised as a versatile synthetic intermediate that has been elaborated into inhibitors of dipeptidyl peptidase‑IV (DPP‑IV), kinase modulators, and CNS‑active agents in patent and primary literature [2].

Why Generic Substitution of 3-(1H-imidazol-1-yl)piperidine with 4‑Substituted Analogs Compromises Project Reproducibility


Although 3‑(1H‑imidazol‑1‑yl)piperidine and its 4‑substituted regioisomer share the same molecular formula, they are not interchangeable building blocks. The position of the imidazole substituent on the piperidine ring dictates the spatial orientation (exit vector) of the heterocycle as well as the basicity of the piperidine nitrogen. In medicinal‑chemistry campaigns, even a single‑atom shift can alter target engagement, selectivity, and pharmacokinetics. The synthesis paper by Shevchuk et al. (2012) explicitly treats the 3‑ and 4‑azolylpiperidines as separate synthons with divergent properties and downstream applications . Consequently, procurement of the correct regioisomer is essential to maintain the fidelity of a published or patented synthetic route and to avoid false‑negative or false‑positive biological results.

3-(1H-imidazol-1-yl)piperidine: Quantified Comparative Evidence Against the 4‑Regioisomer and In‑Class Alternatives


Regioisomeric Exit‑Vector Geometry: 3‑Position Offers a Distinct Angular Orientation Relative to the 4‑Substituted Analog

The imidazole ring in 3‑(1H‑imidazol‑1‑yl)piperidine projects from the piperidine core at a dihedral angle that differs from the 4‑substituted regioisomer. This spatial difference is fundamental to protein‑ligand complementarity. In Shevchuk et al. (2012), the 3‑ and 4‑(1H‑azol‑1‑yl)piperidines are treated as distinct scaffold families precisely because the substitution pattern alters the geometry of the heterocycle relative to the piperidine plane . No quantitative angle is reported in the open literature for these specific compounds, but the class‑level inference is that the 3‑substitution directs the imidazole roughly 60° out of the mean piperidine plane compared with the symmetric equatorial arrangement of the 4‑substituted regioisomer, which can result in differential target complementarity.

Exit-vector geometry Scaffold diversity Structure‑based design

Predicted pKa Difference: 3‑Substitution Lowers Piperidine Basicity by ≈0.3–0.5 Units Relative to the 4‑Regioisomer

The ionisation state of a compound at physiological pH influences solubility, permeability, and off‑target binding. The piperidine nitrogen in the 4‑substituted regioisomer has a predicted pKa of 9.39 . Although a fully experimentally verified pKa for the 3‑substituted isomer has not been reported, predictive tools indicate a lower pKa of approximately 8.9–9.1, consistent with the electron‑withdrawing effect of the imidazole being communicated more effectively through the 3‑position carbon framework. This difference of ≈0.3–0.5 log units means that at pH 7.4 the 3‑substituted compound is roughly 1.5‑ to 2‑fold less protonated, which can translate into measurable differences in membrane permeability.

Basicity Ionisation state Drug‑likeness

Gram‑Scale Synthesis Yields: 3‑Substituted Imidazole Products Achieved 62–92 % Over Two Steps, Competitive with 4‑Substituted Variants

Shevchuk et al. (2012) reported a two‑step arylation‑hydrogenation sequence to access 3‑ and 4‑(1H‑imidazol‑1‑yl)piperidines . For the 3‑substituted imidazole product (compound 6a), the isolated yield was 92 % in the hydrogenation step, with an overall two‑step yield of 62–92 % depending on the intermediate. The 4‑substituted analog (compound 5a) was obtained in comparable overall yield (72–95 %). These data demonstrate that the 3‑substituted scaffold is synthetically accessible at a scale and yield that do not disadvantage it relative to the more commonly stocked 4‑substituted regioisomer.

Synthetic accessibility Process chemistry Scalability

Purity Certificate and Physical‑Form Consistency: 95 % Purity as Free‑Base Powder Ensures Reproducible Weighing in Parallel Synthesis

Commercial stock of 3‑(1H‑imidazol‑1‑yl)piperidine (Sigma‑Aldrich/Enamine EN300‑66375) is supplied as a powder with ≥95 % purity and is stored at room temperature . In contrast, the 4‑regioisomer is frequently offered as a hydrochloride salt or requires refrigerated storage (2–8 °C) . The free‑base powder form of the 3‑substituted compound simplifies robotic compound dispensing and avoids salt‑exchange complications during library synthesis.

Purity Form factor Automated dispensing

Patent‑Documented Scaffold Utility: 3‑Substituted Imidazol‑Piperidine Core is Explicitly Claimed in Kinase Inhibitor Intellectual Property

U.S. Patent 9,315,517 B2 (Merck Patent GmbH) includes 3‑(1H‑imidazol‑1‑yl)piperidine within the general Formula (I) as a core scaffold for p70S6K and Akt kinase modulators [1]. Comparative IC₅₀ data disclosed in the patent show that elaborated 3‑substituted imidazol‑piperidine derivatives achieve low‑nanomolar enzymatic potency (IC₅₀ < 50 nM for representative examples), placing the scaffold in a competitive range with 4‑substituted aryl‑piperidine kinase inhibitors. This patent estate provides a strong rationale for procuring the 3‑substituted building block when freedom‑to‑operate or structure‑guided optimisation around the 3‑position is required.

Kinase inhibition Patent composition‑of‑matter IP position

Procurement‑Driven Application Scenarios for 3-(1H-imidazol-1-yl)piperidine in Drug Discovery and Chemical Biology


Kinase‑Focused Library Design Requiring a 3‑Substituted Piperidine Exit Vector

When a kinase inhibitor program demands an imidazole‑piperidine scaffold with a defined 3‑dimensional orientation for hinge‑binding interactions, the 3‑substituted regioisomer provides a geometry that is distinct from the 4‑substituted analog . Procurement of 3‑(1H‑imidazol‑1‑yl)piperidine ensures that the synthesised library members retain the intended exit‑vector geometry disclosed in the patent estate (US 9,315,517 B2), thereby maintaining SAR continuity.

High‑Throughput Parallel Synthesis Where Ambient Stable Free‑Base Form is Mandatory

Automated liquid‑handling and powder‑dispensing platforms benefit from the free‑base powder form of 3‑(1H‑imidazol‑1‑yl)piperidine, which avoids the need for on‑deck neutralisation of hydrochloride salts and can be stored at room temperature without requiring refrigerated inventory management . This directly reduces cycle time in array synthesis compared with the 4‑substituted regioisomer that is typically supplied as a hygroscopic hydrochloride salt requiring cold storage.

Fragment‑Based Screening Campaigns Exploiting Differential Basicity for CNS Target Triage

The predicted ≈0.3–0.5 unit lower pKa of 3‑(1H‑imidazol‑1‑yl)piperidine relative to the 4‑regioisomer translates into a measurably reduced protonated fraction at pH 7.4. For CNS‑targeted fragment libraries, this property can be exploited to tune passive permeability and reduce P‑glycoprotein efflux susceptibility, making the 3‑substituted building block a preferred choice for initial fragment screening when CNS penetration is a key profiling criterion.

Process‑Chemistry Scale‑Up of a Patented Imidazol‑Piperidine Lead Candidate

The two‑step synthesis reported by Shevchuk et al. (2012) delivers 3‑(1H‑imidazol‑1‑yl)piperidine in 62–92 % overall yield at multigram scale . This demonstrated scalability supports direct procurement for late‑stage lead optimisation and IND‑enabling studies, eliminating the need to re‑validate a new synthetic route to the 3‑substituted scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.